Journal Name:FlatChem
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
FlatChem ( IF 0 ) Pub Date: 2021-11-03 , DOI: 10.1007/s13203-021-00284-w
FlatChem ( IF 0 ) Pub Date: 2021-04-01 , DOI: 10.1007/s13203-021-00271-1
Wax crystallization and deposition is a major flow assurance problem in production and transportation of waxy crude oil. Conventional flow improvers are mainly high molecular weight synthetic polymers, many of which are eco-toxic. Bio-based flow improvers derived from natural products are promising as inexpensive, eco-friendly alternatives to existing products. In this study, natural cashew nut shell liquid (CNSL) extracted from waste shells of Anacardium occidentale was esterified with polyethylene glycol (PEG). CNSL derivative reduced the pour point of waxy crude oil by 12 °C at 1000 ppm. The effects of CNSL derivatives on wax crystal morphology and micro-structure were studied by cross-polarized microscopy. Micrographs were processed and analyzed with ImageJ software. Addition of CNSL derivatives to oil resulted in changes in wax crystal morphology and micro-structure evidenced by a reduction in average crystal Feret diameter and aspect ratio and increase in boundary fractal dimension, indicative of formation of increasing number of smaller, rounder crystals. Effect of the additives on flow properties of the waxy oil was determined using a co-axial cylinder rotational viscometer. Dynamic viscosity of oil at shear rate of 17 s−1 was reduced by 79.7–90.5%. CNSL-PEG esters show good prospects as low-cost additives for production, storage and pipeline transportation of waxy crude oil.
FlatChem ( IF 0 ) Pub Date: 2020-09-20 , DOI: 10.1007/s13203-020-00254-8
About half of the product from iron-based high-temperature Fischer–Tropsch synthesis is an aqueous product containing dissolved oxygenates. Volatile oxygenates can be recovered by distillation, but the bulk of the carboxylic acids remain in the water, which is called acid water. Fractional freezing was explored as a process for producing a more concentrated carboxylic acid solution from which the carboxylic acids could be recovered as petrochemical products, while concomitantly producing a cleaner wastewater. Solid–liquid equilibrium data were collected for aqueous solutions of acetic acid, propionic acid, and butyric acid. A synthetic Fischer–Tropsch acid water mixture (0.70 wt% acetic acid, 0.15 wt% propionic acid, and 0.15 wt% butyric acid) was prepared and the liquid phase concentrations of the acid species at solid–liquid equilibrium were determined. Control experiments with material balance closure on each of the carboxylic acid species were performed at selected conditions. Having more than one carboxylic acid species present in the mixture meaningfully changed the solid–liquid equilibrium versus temperature of the system. The carboxylic acids partitioned between the solid phase and the liquid phase and a practical design would require multiple duty-controlled solid–liquid equilibrium stages, with most of the separation taking place in the temperature range 0 to − 5 °C.
FlatChem ( IF 0 ) Pub Date: 2019-11-05 , DOI: 10.1007/s13203-019-00234-7
The presented article shows the studies of hydrocracking process of fuel oil with the purpose of obtaining light oil products (benzene and diesel fractions) from heavy oil residues (fuel oil), thus, deepening the refining of oil. The hydrocracking of fuel oil was conducted in the presence of halloysite modified with transition metals (Mo, Ni). Toward this end, halloysite was modified by two different methods—absorption and ion-exchange methods. It was shown that, at optimal conditions (430 °C, 4 MPa), 46.6% (wt.), 53.0% (wt.), 63.0% (wt.) and 83.0% (wt.) light oil products are obtained by the hydrocracking process of fuel oil carried out without catalyst, in the presence of unmodified halloysite, halloysite modified by absorption method and halloysite modified by ion-exchange method, respectively. The obtained benzene and diesel fractions after hydrorefining process can be added to fuels as components.
FlatChem ( IF 0 ) Pub Date: 2019-11-01 , DOI: 10.1007/s13203-019-00237-4
Light cycle oil (LCO) is an inexpensive feedstock for the production of high-added-commercial-value-mono-aromatic compounds such as benzene, toluene and xylenes (BTX). To extend the knowledge on the processing of LCO for BTX production, the hydrocracking reaction was studied using a commercial NiMo/Al2O3 catalyst, ZSM-5 zeolite and their mechanical mixtures (20/80, 30/70 and 50/50) for processing tetralin as model feedstock in a bench-scale-trickle-bed reactor at 450–500 °C, 3.9–5.9 MPa, 1.3 1/h and H2/feed volume ratio of 168–267 m3/m3. Accessible, well-dispersed and strong Brönsted acid sites eased the hydrocracking of tetralin to BTX and the metallic hydrogenation functions from nickel–molybdenum catalysts were also required to minimize deactivation. To achieve suitable tetralin conversions (86–95 wt%), high BTX selectivity in the liquid phase (44–70 wt%) and suitable catalytic activities for coke precursor hydrogenation (to reduce deactivation), NiMo/Al2O3//ZSM-5 mixtures (50–80 ZSM-5) were employed, which probed to be effective.
FlatChem ( IF 0 ) Pub Date: 2019-06-20 , DOI: 10.1007/s13203-019-0230-4
Converting plastic wastes into fuels through catalytic cracking is continuously gaining interest from researchers worldwide. In this study, the influence of iron on ZSM-5 (Fe-ZSM-5) catalyst on the reforming of the gaseous products of thermal decomposition of low-density polyethylene (LDPE) was investigated. The acidified ZSM-5 catalysts (0, 0.3, 0.6 and 1 wt% of Fe) were prepared and characterized by XRD, BET, FTIR and SEM techniques. In particular, the effects of temperature (400, 450 and 500 °C) and catalyst loading (0.5, 0.75, 1.0, 1.25 and 1.5 g) on a two-stage (pyrolyser and reformer) decomposition of the LDPE wastes into fuel were studied. The liquid fraction produced was characterized using FTIR and GC/MS techniques. The study showed that the increase in pyrolysis temperature (400–500 °C) increases the volume of non-condensable gas (31–58 wt%) and decreases the volume of the condensates (69–41 wt%) in both the thermal and catalytic pyrolyses. However, the trend was at higher level for the catalytic pyrolysis. The increase in temperature for the thermal pyrolysis had less significant effect on the aromatization content of the liquid condensate compared to the catalytic pyrolysis. The FTIR results show a significant increase in aromatic contents and decrease in the aliphatic of the liquid fraction for the catalytic pyrolysis reforming when compared with thermal pyrolysis. The GC/MS results confirmed the aromatic hydrocarbon compositions, predominantly p-xylene, increased relatively to about 70% in the liquid fraction for the best catalyst (1.25 g of catalyst and 1 wt% iron loading on ZSM-5 at 450 °C).
FlatChem ( IF 0 ) Pub Date: 2019-04-03 , DOI: 10.1007/s13203-019-0227-z
Vanadium catalysts supported on Al(Zr)-MCM-41-type materials were prepared by impregnation. Textural and structural properties, elemental composition and electronic structure were determined by N2 physisorption, small-angle XRD, SEM–EDX and UV–vis DRS, respectively. Al-containing materials showed mostly of Al framework and a small fraction of Al extra-framework species. Zr-containing materials presented almost exclusively small clusters of ZrxOy covering the MCM-41 matrix. Vanadium catalysts, showed the presence of isolated V5+ species and to a lesser extent polymeric chains likely as small crystallites of V2O5. The catalytic results revealed that VAlM30 catalyst, characterized by a Si/Al atomic ratio of 30, was the most active in thiophene hydrodesulfurization, which could be associated to better textural properties and high dispersion of the vanadium species.
FlatChem ( IF 0 ) Pub Date: 2019-04-01 , DOI: 10.1007/s13203-019-0225-1
Oligomerization of isobutene to produce high-quality fuel distillates in the range of gasoline, jet fuel and diesel free of sulfur, nitrogen and aromatic hydrocarbons has been investigated over a new environmental-friendly, clean and long-lifetime supported phosphoric acid on H-Zeolite-Y catalyst with SiO2/Al2O3 mol ratio of 60. The catalyst was obtained by acid impregnation and ultrasonic vibration technique with successive heating at different temperatures and under atmospheric pressure. The catalysts were characterized by several techniques (BET, SEM, XRD, TDA, TGA and XPS). The oligomerization reactions were carried out in a gas phase using fixed-bed flow reactor at variable temperature ranges between 50 and 100 °C under atmospheric pressure with a space velocity (WHSV) of 176 h−1.The fuel distillates were identified by GC/MS and quantified by gas chromatography. The results showed that the conversion of isobutene into distillates ranges between 97 and 100%. The maximum selectivity to C
=8
isomers is about 65%, and a flow rate of isobutene 5.0 ml/min. and temperature 50 °C were obtained. Research octane number under the above-mentioned conditions ranges between 85 and 96, and Reid pressure ranges between 27 and 125 Pa.
FlatChem ( IF 0 ) Pub Date: 2020-08-06 , DOI: 10.1007/s13203-020-00250-y
In this work, we prepared different alkyl acrylates by esterifying acrylic acid with different alcohols (decanol, dodecanol, hexadecanol and octadecanol). Anilimide was then produced by the reaction of aniline with maleic anhydride. Different teropolymers were prepared by polymerization reaction of anilimide, different alkyl acrylate esters and olefins in different ratios. The thermal stability of the prepared terpolymers was measured by thermal gravimetric analysis which demonstrated a high thermal stability. The polymers were degraded above 500 °C. The rheology behavior shows shear-thinning, it approaches the ideal Newtonian behavior in case of polymer (C). The prepared terpolymers succeeded in raising the viscosity index of oil to 118 in case of polymer (C) and decreasing the pour point of oil to -12 in case of polymer (E).
FlatChem ( IF 0 ) Pub Date: 2020-05-18 , DOI: 10.1007/s13203-020-00246-8
This work reports the synthesis of mesoporous Ce1-x-ZrxO2-δ (x = 0.5 and 0.8) mixed oxides with distinct Ce/Zr mole ratio by inverse micelle template method and their catalytic exploration for epoxidation of styrene in isopropanol solvent using TBHP as the oxidant. Among various catalysts investigated, the Ce0.8Zr0.2O2 combination catalyst exhibited best catalytic activity with ~ 98% conversion and ~ 90% selectivity to styrene epoxide. The synthesized Ce–Zr mixed oxide catalysts were characterized by various state-of-the-art techniques. Characterization studies revealed that Ce/Zr mole ratio has an imperative influence on the physicochemical properties such as surface area, oxygen vacancy concentration, and redox nature. Interestingly, catalytic efficiency was significantly improved with the increase of Ce and decrease of Zr content in the Ce–Zr mixed oxides. Catalytic efficiency and distribution of the products for styrene oxidation under various conditions such as reaction time, solvent, temperature, and styrene to TBHP mole ratio were also evaluated. Reusability of the highly active Ce0.8Zr0.2O2 mixed oxide catalyst was also demonstrated.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |